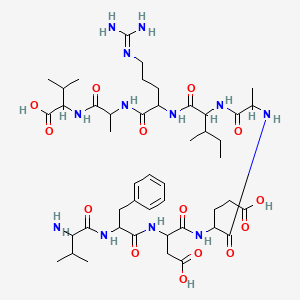
H-DL-Val-DL-Phe-DL-Asp-DL-Glu-DL-Ala-DL-xiIle-DL-Arg-DL-Ala-DL-Val-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “H-DL-Val-DL-Phe-DL-Asp-DL-Glu-DL-Ala-DL-xiIle-DL-Arg-DL-Ala-DL-Val-OH” is a synthetic peptide composed of a sequence of amino acids Each amino acid in the sequence is in its DL form, indicating that it contains both the D- and L- enantiomers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “H-DL-Val-DL-Phe-DL-Asp-DL-Glu-DL-Ala-DL-xiIle-DL-Arg-DL-Ala-DL-Val-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of the Resin: The resin is activated to allow the first amino acid to attach.
Coupling of Amino Acids: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Deprotection: After each coupling step, the protecting group on the amino acid is removed to allow the next amino acid to attach.
Cleavage from the Resin: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent like TFA.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis steps, reducing the time and labor required for peptide production. Additionally, large-scale production may involve optimization of reaction conditions to improve yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
The compound “H-DL-Val-DL-Phe-DL-Asp-DL-Glu-DL-Ala-DL-xiIle-DL-Arg-DL-Ala-DL-Val-OH” can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the side chains of amino acids like methionine and cysteine.
Reduction: Reduction reactions can target disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid can be used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Various reagents, depending on the desired modification, can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.
Wissenschaftliche Forschungsanwendungen
The compound “H-DL-Val-DL-Phe-DL-Asp-DL-Glu-DL-Ala-DL-xiIle-DL-Arg-DL-Ala-DL-Val-OH” has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: Utilized in the development of novel materials and as a standard in analytical techniques.
Wirkmechanismus
The mechanism by which “H-DL-Val-DL-Phe-DL-Asp-DL-Glu-DL-Ala-DL-xiIle-DL-Arg-DL-Ala-DL-Val-OH” exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate various pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-DL-Val-DL-Phe-DL-Asp-DL-Glu-DL-Ala-DL-Ile-DL-Arg-DL-Ala-DL-Val-OH: Similar structure but with a different isomer of isoleucine.
H-DL-Val-DL-Phe-DL-Asp-DL-Glu-DL-Ala-DL-Leu-DL-Arg-DL-Ala-DL-Val-OH: Contains leucine instead of isoleucine.
Uniqueness
The uniqueness of “H-DL-Val-DL-Phe-DL-Asp-DL-Glu-DL-Ala-DL-xiIle-DL-Arg-DL-Ala-DL-Val-OH” lies in its specific sequence and the presence of both D- and L- enantiomers. This configuration can influence its stability, solubility, and interactions with biological molecules, making it a valuable tool in research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C46H74N12O14 |
|---|---|
Molekulargewicht |
1019.15 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















